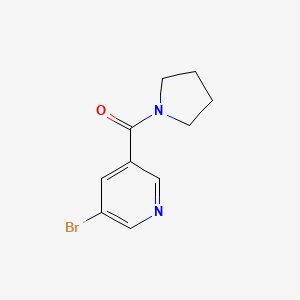

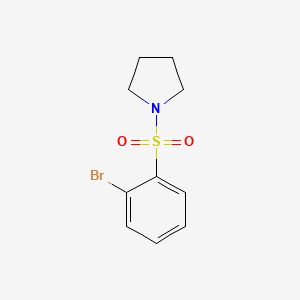

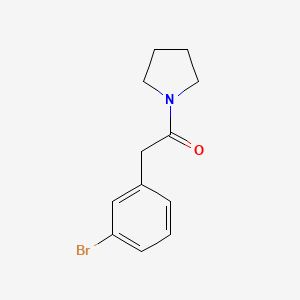

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

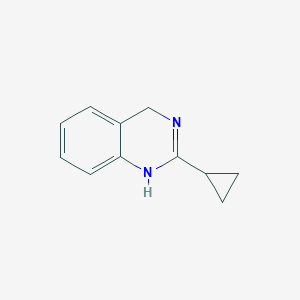

The compound "2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone" is a brominated aromatic ketone with a pyrrolidine ring attached to its ethanone moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related brominated aromatic ketones often involves halogenation and nucleophilic substitution reactions. For instance, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone was achieved through magnesium halide exchange and nucleophilic substitution, using readily available reagents under mild conditions . Although the exact synthesis route for "2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone" is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones is typically characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. The geometrical parameters of these compounds are often in agreement with XRD data, and computational studies using density functional theory (DFT) can predict spectral and geometrical data with high accuracy . The presence of the bromine atom and the pyrrolidine ring likely influences the electronic distribution and molecular geometry of "2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone".

Chemical Reactions Analysis

The reactivity of brominated aromatic ketones can be influenced by the presence of electron-withdrawing groups such as the carbonyl group, which can make the molecule more susceptible to nucleophilic attacks . The bromine atom also provides a site for further functionalization through various organic reactions, such as cross-coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be deduced from their molecular structure and electronic properties. The HOMO-LUMO analysis indicates charge transfer within the molecule, which can affect its reactivity and interaction with other molecules . The molecular electrostatic potential (MEP) analysis shows that the negative charge is often localized over the carbonyl group, while the positive regions are over the aromatic rings, suggesting possible sites for electrophilic and nucleophilic attacks, respectively . The first hyperpolarizability calculations suggest a role in nonlinear optics for these compounds .

特性

IUPAC Name |

2-(3-bromophenyl)-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-5-3-4-10(8-11)9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWHDSQLJDVROW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650085 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951884-73-4 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)

![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)